![molecular formula C18H17N3O4 B2704823 4-{[2-甲基-3-氧代-3,4-二氢-1(2H)-喹喔啉基]甲酰基}苯基 N-甲基甲酸酯 CAS No. 1009235-34-0](/img/structure/B2704823.png)
4-{[2-甲基-3-氧代-3,4-二氢-1(2H)-喹喔啉基]甲酰基}苯基 N-甲基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a quinoxalinyl carbonyl phenyl N-methylcarbamate derivative . It has a molecular formula of C18H17N3O4 and a molecular weight of 339.34528 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (339.34528) and molecular formula (C18H17N3O4) . Other properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate”:
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are particularly interested in its potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases .
Neuroprotective Agents
Studies have shown that derivatives of quinoxaline compounds can act as neuroprotective agents. This compound, with its quinoxaline core, is being investigated for its ability to protect neurons from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agricultural Chemicals
The compound is also being explored for use in agriculture as a pesticide or herbicide. Its structure allows it to interfere with the biological processes of pests and weeds, providing a potential new tool for crop protection. Researchers are examining its efficacy and environmental impact to ensure it is both effective and safe for use .
Material Science
In material science, this compound is being studied for its potential use in the development of new polymers and materials. Its unique chemical properties could contribute to the creation of materials with enhanced strength, flexibility, or other desirable characteristics. This application is particularly relevant in the fields of electronics and nanotechnology .
Analytical Chemistry
The compound is used as a reagent in analytical chemistry for the detection and quantification of various substances. Its specific interactions with certain chemicals make it useful in developing sensitive and selective analytical methods. This application is crucial in environmental monitoring, food safety, and clinical diagnostics .
Antimicrobial Agents
Research is also being conducted on the compound’s potential as an antimicrobial agent. Its ability to disrupt bacterial cell processes makes it a candidate for the development of new antibiotics. This is particularly important in the face of increasing antibiotic resistance, as new and effective antimicrobial agents are urgently needed.
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Molbank Molbank Molbank Molbank Molbank : Molbank : Molbank : Molbank
作用机制
属性
IUPAC Name |
[4-(2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-16(22)20-14-5-3-4-6-15(14)21(11)17(23)12-7-9-13(10-8-12)25-18(24)19-2/h3-11H,1-2H3,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCVTMWQMOBOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2704741.png)
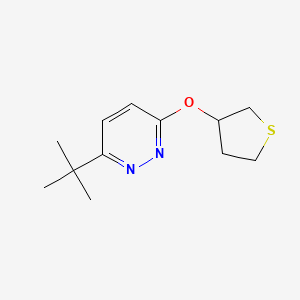
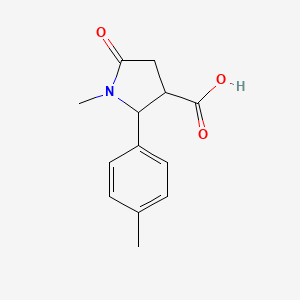


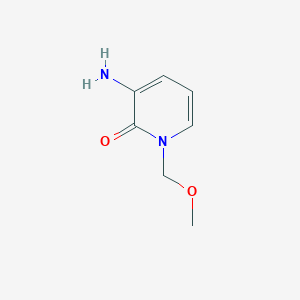
![(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane](/img/structure/B2704751.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)

![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)
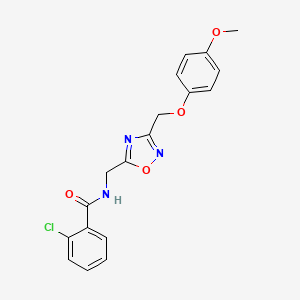
![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2704760.png)
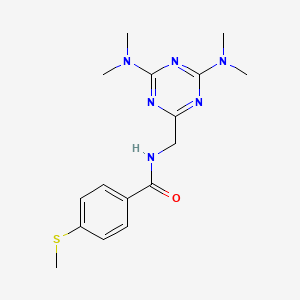
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2704762.png)